1-[3-(Dimethoxymethylsilyl)propyl]-piperazine 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13700555
InChI: InChI=1S/C10H24N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9,15H2,1-2H3
SMILES: COC(OC)[SiH2]CCCN1CCNCC1
Molecular Formula: C10H24N2O2Si
Molecular Weight: 232.39 g/mol

1-[3-(Dimethoxymethylsilyl)propyl]-piperazine

CAS No.:

Cat. No.: VC13700555

Molecular Formula: C10H24N2O2Si

Molecular Weight: 232.39 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Dimethoxymethylsilyl)propyl]-piperazine -

Specification

Molecular Formula C10H24N2O2Si
Molecular Weight 232.39 g/mol
IUPAC Name dimethoxymethyl(3-piperazin-1-ylpropyl)silane
Standard InChI InChI=1S/C10H24N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9,15H2,1-2H3
Standard InChI Key HFVGQHNKXOLXRS-UHFFFAOYSA-N
SMILES COC(OC)[SiH2]CCCN1CCNCC1
Canonical SMILES COC(OC)[SiH2]CCCN1CCNCC1

Introduction

Chemical Structure and Key Properties

The compound features a piperazine ring (C4H10N2\text{C}_4\text{H}_{10}\text{N}_2) linked to a propyl chain terminating in a dimethoxymethylsilyl group (Si(OCH3)2CH3\text{Si(OCH}_3)_2\text{CH}_3). This hybrid structure enables dual functionality: the piperazine moiety provides basicity and coordination sites, while the silane group facilitates surface adhesion and crosslinking .

Table 1: Physicochemical Properties of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine

PropertyValue
Molecular FormulaC12H29N3O2Si\text{C}_{12}\text{H}_{29}\text{N}_{3}\text{O}_{2}\text{Si}
Molecular Weight275.46 g/mol
Density0.975 g/cm³
pH (1% solution)7–8
Purity≥97%
Physical StateLiquid

The balanced distribution of secondary, tertiary, and primary amine groups enhances its reactivity compared to conventional aminosilanes .

Synthesis and Manufacturing

Industrial synthesis typically involves a multi-step nucleophilic substitution process:

  • Silane Precursor Preparation: 3-Chloropropyldimethoxymethylsilane is synthesized via hydrosilylation of allyl chloride with dimethoxymethylsilane.

  • Piperazine Functionalization: The chlorosilane reacts with piperazine under alkaline conditions, yielding the target compound through SN2\text{S}_\text{N}2 displacement .

Key reaction:

Cl-(CH2)3-Si(OCH3)2CH3+C4H10N21-[3-(Dimethoxymethylsilyl)propyl]-piperazine+HCl\text{Cl-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_2\text{CH}_3 + \text{C}_4\text{H}_{10}\text{N}_2 \rightarrow \text{1-[3-(Dimethoxymethylsilyl)propyl]-piperazine} + \text{HCl}

Process optimization focuses on controlling stoichiometry to minimize byproducts like bis-silylated piperazine.

Industrial Applications

Textile Finishing Agents

The compound serves as a precursor for amino silicone oils, imparting fabric softness while reducing yellowing—a common issue with traditional aminosiloxanes . The hindered triamine structure delays oxidation, enhancing thermal stability.

Mechanism: During polycondensation, the silane groups hydrolyze to form siloxane networks, while the amines catalyze crosslinking.

Silane Coupling Agents

As a coupling agent, it improves interfacial adhesion in:

  • Glass fiber-reinforced composites

  • Mineral-filled polymers (e.g., silica-reinforced tires)

  • Dental composites

Comparative studies show 15–20% higher bond strength versus aminopropyltriethoxysilane (APTES) in epoxy-glass systems .

Comparative Analysis with Related Compounds

Table 2: Comparison of Silane Coupling Agents

CompoundStructureKey Features
1-[3-(Dimethoxymethylsilyl)propyl]-piperazineC12H29N3O2Si\text{C}_{12}\text{H}_{29}\text{N}_{3}\text{O}_{2}\text{Si}Hindered triamine; low yellowing
3-Aminopropyltriethoxysilane (APTES)C9H23NO3Si\text{C}_9\text{H}_{23}\text{NO}_3\text{Si}High reactivity; prone to self-condensation
Bis[3-(trimethoxysilyl)propyl]amineC12H30N2O6Si2\text{C}_{12}\text{H}_{30}\text{N}_2\text{O}_6\text{Si}_2Dual silane sites; increased crosslink density

The target compound’s branched amine configuration reduces crystallization tendencies, improving compatibility with hydrophobic matrices .

Future Research Directions

  • Biomedical Applications: Exploration as a drug delivery vector leveraging pH-responsive amine groups.

  • Green Chemistry: Development of aqueous-based synthesis routes to replace solvent-mediated processes.

  • Advanced Composites: Evaluation in carbon fiber-reinforced polyimides for aerospace applications.

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